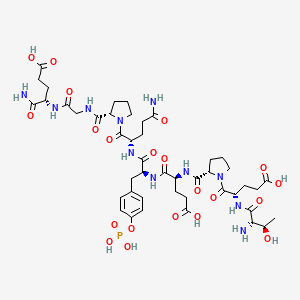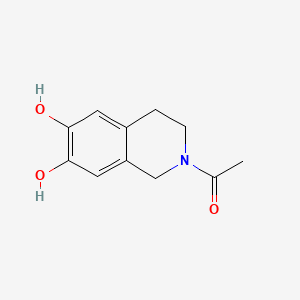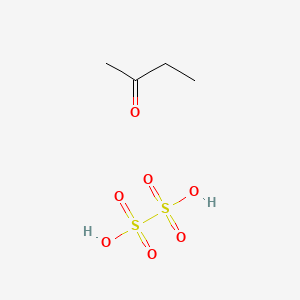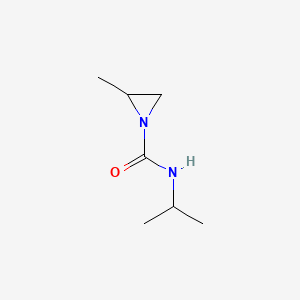![molecular formula C20H28FNO5 B583155 (2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid CAS No. 223526-67-8](/img/structure/B583155.png)
(2R,5S)-2-[(4-Fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds (single, double, triple, etc.). Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis
This involves understanding properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Characterization
Research often focuses on the synthesis and structural characterization of complex organic compounds. For example, chemo-enzymatic synthesis methods have been developed for creating diastereomeric mixtures of compounds, providing insights into their structural and stereochemical characterization. This approach allows for the determination of intrinsic degradation kinetics under physiological conditions, essential for understanding the stability and reactivity of pharmaceutical compounds (Baba et al., 2018).
Antimicrobial and Anticancer Activities
Compounds with specific functional groups, similar to the one described, are often explored for their biological activities. For instance, derivatives synthesized from similar structures have shown antimicrobial and anticancer potential in vitro. This suggests that modifying the chemical structure can significantly impact the biological activity of these compounds, providing a pathway for the development of new therapeutic agents (Sharma et al., 2012).
Enzymatic Inhibition and Receptor Antagonism
Research into enzymatic inhibition and receptor antagonism focuses on understanding how specific compounds can modulate biological pathways, potentially leading to therapeutic applications. For example, compounds with certain structural features have been investigated for their ability to inhibit enzymes or receptor activities involved in disease processes. These studies provide insights into the compound's potential for treating conditions like cancer by inhibiting crucial enzymatic pathways (ロバート ヘンリー,ジェームズ, 2006).
Drug Metabolism and Pharmacokinetics
Investigating the metabolism of pharmaceutical compounds is crucial for drug development. Studies on similar compounds have utilized liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-NMR to characterize the metabolites formed in liver microsomes of various species. These studies help predict the metabolic fate of new drugs in humans and identify the most appropriate animal models for pharmacokinetic studies (Zhang et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FNO5/c1-12(2)17(22-19(26)27-20(3,4)5)16(23)11-14(18(24)25)10-13-6-8-15(21)9-7-13/h6-9,12,14,17H,10-11H2,1-5H3,(H,22,26)(H,24,25)/t14-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQDGMPPNTUIE-PBHICJAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)

![Furo[3',4':3,4]cyclobuta[1,2-b]pyridine](/img/structure/B583089.png)

